3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxybenzoyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methoxybenzoyl chloride: This is done by reacting 3-methoxybenzoic acid with thionyl chloride.
Synthesis of 1-(3-methoxybenzoyl)-4-phenylpyrrolidine: This step involves the reaction of 3-methoxybenzoyl chloride with 4-phenylpyrrolidine in the presence of a base like triethylamine.
Cyclization to form this compound: The final step involves the cyclization of the intermediate with an appropriate reagent such as hydrazine hydrate to form the oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-methoxybenzoyl)propionic acid: This compound shares the methoxybenzoyl group but differs in its overall structure and reactivity.
4-(4-methoxyphenyl)-4-oxobutanoic acid: Another compound with a methoxybenzoyl group, but with different functional groups and applications.
3-(3-fluoro-4-methoxybenzoyl)propionic acid:
The uniqueness of this compound lies in its combination of the pyrrolidine ring and oxadiazole ring, which imparts distinct chemical and biological properties not found in the other compounds.
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-9-5-8-15(10-16)20(24)23-11-17(14-6-3-2-4-7-14)18(12-23)19-21-13-26-22-19/h2-10,13,17-18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOFRKRJXPKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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